molecular formula C8H9F3O2 B2813838 (1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one CAS No. 2305185-25-3

(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one

Cat. No. B2813838
CAS RN: 2305185-25-3
M. Wt: 194.153
InChI Key: BNXFZNFZZZHCGD-WYDQCIBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one, also known as HHT or TRK-820, is a synthetic compound that has been studied for its potential use as an analgesic drug. It was first synthesized in the early 1990s by researchers at the Toray Industries, Inc. in Japan. Since then, it has been the subject of numerous studies to investigate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Catalytic Activity

The compound and its related structures have been explored in the context of chemical synthesis, showcasing their potential in the formation of complex molecular structures. For instance, Ayers et al. (2005) described the synthesis of a related compound through a condensation reaction, highlighting its enantiomeric purity and the formation of molecular chains via hydrogen bonds, which could have implications in the development of new synthetic methodologies (Ayers et al., 2005). Similarly, Noël et al. (2007) investigated C2-symmetric bicyclo[2.2.1]heptadiene ligands, derived from enantiomerically pure bis-triflates, for their catalytic activity in rhodium(I)-catalyzed asymmetric additions, which are critical reactions in organic synthesis (Noël et al., 2007).

Material Science and Polymer Chemistry

The structural motifs related to (1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one have been utilized in material science, particularly in the synthesis of polymers. Broeders et al. (1996) demonstrated the synthesis of poly{2,3-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene} as a stereoblock copolymer, showcasing the versatility of such structures in creating materials with unique properties (Broeders et al., 1996).

Biochemical Applications

In the realm of biochemistry, similar bicyclic structures have been explored for their inhibitory activities against enzymes. Wang and Bennet (2007) synthesized two isomeric bicyclo[4.1.0]heptane analogues as inhibitors for α-galactosidase enzymes, which are significant in understanding enzyme mechanisms and designing enzyme inhibitors (Wang & Bennet, 2007).

Organic Chemistry and Molecular Structures

Research in organic chemistry often focuses on the synthesis and characterization of novel molecular structures. The synthesis of pseudosugars by Ogawa et al. (1980), using bicyclo[2.2.1]heptane compounds, showcases the application of such frameworks in creating complex molecules with potential biochemical applications (Ogawa et al., 1980).

properties

IUPAC Name

(1R,4R,5R)-5-hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O2/c9-8(10,11)7(13)3-4-1-5(7)2-6(4)12/h4-5,13H,1-3H2/t4-,5-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXFZNFZZZHCGD-WYDQCIBASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1CC2(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(=O)[C@H]1C[C@@]2(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one

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